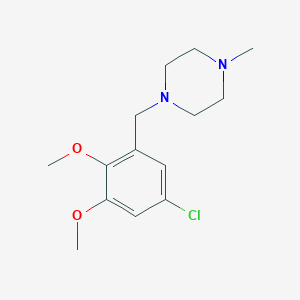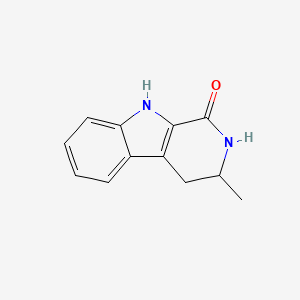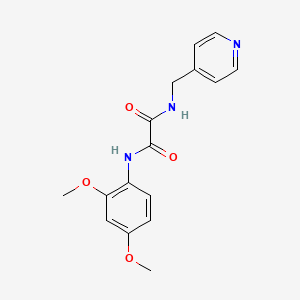![molecular formula C16H14ClIN2O2S B5139948 N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B5139948.png)
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide, also known as CI-994, is a small molecule inhibitor that has shown promising results in various scientific research studies. It belongs to the class of histone deacetylase (HDAC) inhibitors and has been extensively studied for its potential applications in cancer treatment.
Mechanism of Action
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide exerts its anticancer effects by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the accumulation of acetylated histones, which in turn promotes the expression of genes involved in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of human cytomegalovirus (HCMV) and herpes simplex virus (HSV). N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide is its ability to enhance the efficacy of other chemotherapeutic agents, which can lead to improved cancer treatment outcomes. However, one limitation of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide is its potential for toxicity, as it has been shown to cause dose-dependent toxicities in animal studies.
Future Directions
There are several future directions for research on N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide. Another area of interest is the investigation of the potential use of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide in combination with immunotherapeutic agents for cancer treatment. Additionally, further studies are needed to investigate the potential use of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide in the treatment of other diseases, such as viral infections and inflammatory disorders.
Synthesis Methods
The synthesis of N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide involves a multi-step process that starts with the reaction of 2-chloro-4-iodoaniline with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-methoxy-3-methylbenzoyl chloride to yield the final product, N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide.
Scientific Research Applications
N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has been extensively studied for its potential applications in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and lung cancer. N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and paclitaxel.
properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClIN2O2S/c1-9-4-3-5-11(14(9)22-2)15(21)20-16(23)19-13-7-6-10(18)8-12(13)17/h3-8H,1-2H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIWQSSJHFBXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClIN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methoxy-3-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5139867.png)
![N-[(5-bromo-2-furyl)methyl]-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B5139887.png)

![N-[3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5139903.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(4-chlorophenyl)ethanone hydrobromide](/img/structure/B5139908.png)


![4-[allyl(methylsulfonyl)amino]-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B5139926.png)
![2-ethyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5139934.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)-2-methyl-3-nitrobenzamide](/img/structure/B5139955.png)
![N-{4-hydroxy-3-[(1-phenyl-1H-tetrazol-5-yl)thio]-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B5139958.png)
![N-allyl-4-chloro-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5139962.png)